molecular formula C19H23NO B12562398 6-[(Diphenylmethylidene)amino]hexan-1-OL CAS No. 189108-86-9

6-[(Diphenylmethylidene)amino]hexan-1-OL

Cat. No.: B12562398
CAS No.: 189108-86-9
M. Wt: 281.4 g/mol
InChI Key: CZZOZBQIMLNIST-UHFFFAOYSA-N
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Description

6-[(Diphenylmethylidene)amino]hexan-1-OL is an organic compound with the molecular formula C19H23NO. It is characterized by the presence of a diphenylmethylidene group attached to an aminohexanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Diphenylmethylidene)amino]hexan-1-OL typically involves the reaction of 6-amino-1-hexanol with benzophenone. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[(Diphenylmethylidene)amino]hexan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(Diphenylmethylidene)amino]hexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Diphenylmethylidene)amino]hexan-1-OL involves its interaction with specific molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the aminohexanol backbone can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Diphenylmethylidene)amino]hexan-1-OL is unique due to its combination of a hydrophobic diphenylmethylidene group and a hydrophilic aminohexanol backbone. This dual functionality allows it to interact with a wide range of biological targets and makes it a versatile compound in both chemical synthesis and biological research .

Properties

CAS No.

189108-86-9

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

6-(benzhydrylideneamino)hexan-1-ol

InChI

InChI=1S/C19H23NO/c21-16-10-2-1-9-15-20-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,21H,1-2,9-10,15-16H2

InChI Key

CZZOZBQIMLNIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCCCCO)C2=CC=CC=C2

Origin of Product

United States

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